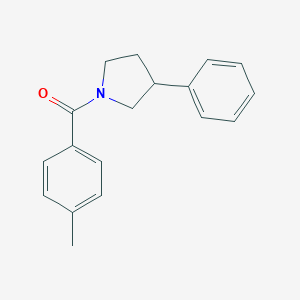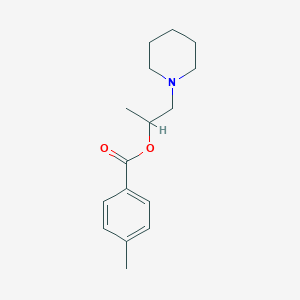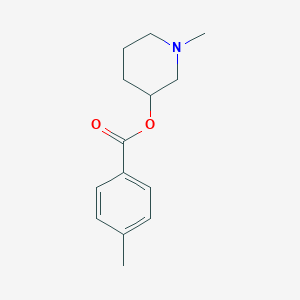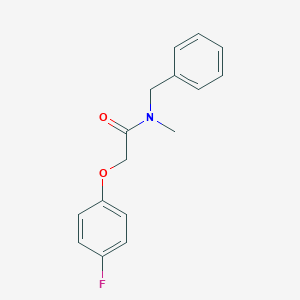
1-Methyl-4-piperidinyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-piperidinyl 3-methylbenzoate, also known as MPMB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzoic acid and piperidine, and it has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-Methyl-4-piperidinyl 3-methylbenzoate involves its interaction with the sigma-1 receptor. 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to bind to the receptor and modulate its activity, leading to various cellular effects. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of 1-Methyl-4-piperidinyl 3-methylbenzoate in various neurological disorders.
Biochemical and physiological effects:
1-Methyl-4-piperidinyl 3-methylbenzoate has been found to have various biochemical and physiological effects, particularly in the brain. It has been found to increase the release of neurotransmitters, such as dopamine and serotonin, and to regulate ion channels, such as calcium channels. These effects have been linked to the potential therapeutic effects of 1-Methyl-4-piperidinyl 3-methylbenzoate in various neurological disorders.
実験室実験の利点と制限
One of the advantages of using 1-Methyl-4-piperidinyl 3-methylbenzoate in lab experiments is its well-established synthesis method. This allows for easy access to the compound, which is essential for conducting research studies. Additionally, 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to have a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's activity and potential therapeutic effects.
However, there are also limitations to using 1-Methyl-4-piperidinyl 3-methylbenzoate in lab experiments. One limitation is that its effects on the sigma-1 receptor are not fully understood, which makes it difficult to interpret the results of studies using the compound. Additionally, 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to have some toxicity in certain cell types, which may limit its use in certain research studies.
将来の方向性
There are many future directions for research involving 1-Methyl-4-piperidinyl 3-methylbenzoate. One potential direction is to further investigate its mechanism of action and its effects on the sigma-1 receptor. This could lead to a better understanding of the receptor's activity and potential therapeutic effects.
Another potential direction is to investigate the potential therapeutic effects of 1-Methyl-4-piperidinyl 3-methylbenzoate in various neurological disorders. This could involve conducting preclinical studies in animal models to determine its efficacy and safety.
Overall, 1-Methyl-4-piperidinyl 3-methylbenzoate is a useful compound for scientific research and has the potential to lead to new discoveries in the field of neuroscience.
合成法
The synthesis of 1-Methyl-4-piperidinyl 3-methylbenzoate involves the reaction of 3-methylbenzoic acid with piperidine and thionyl chloride. The resulting product is then treated with methyl iodide to form 1-Methyl-4-piperidinyl 3-methylbenzoate. This synthesis method has been well-established and has been used in many research studies.
科学的研究の応用
1-Methyl-4-piperidinyl 3-methylbenzoate has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein found in the brain and other organs. This receptor is involved in various cellular processes, including cell survival, neurotransmitter release, and ion channel regulation. 1-Methyl-4-piperidinyl 3-methylbenzoate has been found to modulate the activity of the sigma-1 receptor, which has led to its use in studying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
(1-methylpiperidin-4-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-4-3-5-12(10-11)14(16)17-13-6-8-15(2)9-7-13/h3-5,10,13H,6-9H2,1-2H3 |
InChIキー |
KQCJDDUKJVAYSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2CCN(CC2)C |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)








![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)